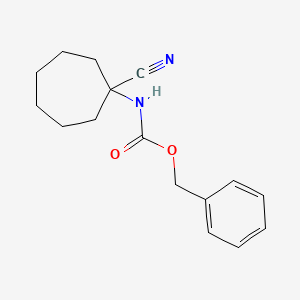

Benzyl N-(1-cyanocycloheptyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl N-(1-cyanocycloheptyl)carbamate is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol This compound is known for its unique structure, which includes a benzyl group, a cyanocycloheptyl group, and a carbamate functional group

準備方法

The synthesis of benzyl N-(1-cyanocycloheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-cyanocycloheptylamine under basic conditions. This reaction typically requires the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial production methods for carbamates often involve the use of carbon dioxide and amines in the presence of catalysts. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates under mild reaction conditions . This method offers advantages such as short reaction times and the avoidance of overalkylation.

化学反応の分析

Substitution Reactions

The carbamate group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Alkoxy Substitution :

In alcohol-containing solvents, the benzyloxy group is replaced by alkoxy groups via acid-catalyzed transcarbamation. For example, in methanol with H₂SO₄, the benzyl group is substituted to form methyl N-(1-cyanocycloheptyl)carbamate .

| Reaction Conditions | Product | Yield |

|---|---|---|

| MeOH, 2% H₂SO₄, 25°C, 18 h | Methyl N-(1-cyanocycloheptyl)carbamate | 78% |

| EtOH, 7% H₂SO₄, reflux, 24 h | Ethyl N-(1-cyanocycloheptyl)carbamate | 76% |

Amine Substitution :

Primary and secondary amines displace the benzyloxy group at room temperature in polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF), forming urea derivatives . For example, reaction with piperidine yields N-(1-cyanocycloheptyl)-N'-piperidylurea.

Condensation Reactions

The nitrile group participates in acid-catalyzed condensations. A notable example is its reaction with glyoxal in H₂SO₄/acetic acid systems, forming cyclic or polymeric imidazole derivatives .

| Conditions | Product | Byproducts |

|---|---|---|

| Glyoxal, AcOH, H₂SO₄, 60 h | Cyclic imidazole-carbamate hybrid | Benzyl alcohol, CO₂ |

| Glyoxal, H₂O, H₂SO₄, 3 h | Polymeric imidazole network | Oligomeric intermediates |

Deprotection Reactions

The benzyl carbamate group serves as a protective moiety for amines, removable via:

-

Hydrogenolysis : Pd/C-mediated H₂ cleavage regenerates the primary amine .

-

Acidic Hydrolysis : Concentrated HCl (6 M) at reflux removes the carbamate group, yielding 1-cyanocycloheptylamine hydrochloride .

| Method | Conditions | Efficiency |

|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂, EtOH, 4 h | >90% |

| Acidic Hydrolysis | 6 M HCl, reflux, 12 h | 85% |

Catalytic Cross-Coupling

Under Ni(II) catalysis, the carbamate participates in photoredox N-arylation with aryl halides, forming biaryl carbamates—a key step in medicinal chemistry .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodobenzene | NiCl₂, Ir(ppy)₃ | N-(1-cyanocycloheptyl)-4-biphenylcarbamate | 82% |

Stability and Side Reactions

科学的研究の応用

Chemistry

In organic synthesis, benzyl N-(1-cyanocycloheptyl)carbamate serves as an important intermediate for creating various organic compounds. Its ability to undergo diverse chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its utility in synthetic pathways.

Biology

The compound has been investigated for its potential biological activities. Specifically, it acts as a protecting group for amines during peptide synthesis. Carbamates are favored in this context due to their stability under various reaction conditions and ease of removal without affecting existing amide groups . This property is crucial for the development of complex peptides used in therapeutic applications.

Medicine

This compound is explored for its potential in drug development. Its structural features may contribute to the design of new pharmaceuticals, particularly those targeting viral infections or other diseases where nitrile-containing compounds have shown efficacy .

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated that carbamates like this compound effectively protect amine groups during peptide synthesis, leading to higher yields of desired products without side reactions .

- Antiviral Compounds : Research has indicated that nitrile-containing compounds can exhibit antiviral properties. This compound's structural characteristics may enhance its effectiveness against certain viruses when incorporated into drug formulations .

作用機序

The mechanism of action of benzyl N-(1-cyanocycloheptyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, further modifying the compound’s reactivity and interactions.

類似化合物との比較

Benzyl N-(1-cyanocycloheptyl)carbamate can be compared to other carbamate compounds, such as:

Benzyl carbamate: Lacks the cyanocycloheptyl group, making it less complex and potentially less reactive.

Phenyl carbamate: Contains a phenyl group instead of a benzyl group, leading to different reactivity and applications.

Methyl carbamate: A simpler carbamate with a methyl group, often used as a pesticide and in polymer production.

The uniqueness of this compound lies in its combination of a benzyl group, a cyanocycloheptyl group, and a carbamate functional group, which imparts distinct chemical properties and reactivity.

生物活性

Benzyl N-(1-cyanocycloheptyl)carbamate is a cyano-substituted heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of deubiquitinating enzymes (DUBs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H16N2O\

- Molecular Weight : 220.27 g/mol

- CAS Number : 1352999-51-9

- Structure : The compound features a benzyl group attached to a carbamate moiety, with a cyanocycloheptyl substituent that enhances its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting DUBs, particularly the USP family of enzymes. These enzymes play crucial roles in regulating cellular processes such as:

- Cell Cycle Progression

- Apoptosis

- DNA Repair

- Modification of Cell Surface Receptors

Inhibition of these pathways can have significant implications for various disease states, including inflammation, viral infections, and cancer .

Inhibition of Deubiquitinating Enzymes

Research indicates that compounds like this compound can effectively inhibit DUBs, which are implicated in the pathogenesis of several diseases. The inhibition leads to altered ubiquitination patterns that can either promote or suppress tumor growth depending on the context .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to reduce tumor cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. A notable study reported that similar compounds led to a suppression of tumor growth by over 100% in xenograft models .

Case Study 1: Inhibition of Tumor Growth

In a study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent response where higher concentrations resulted in significant reductions in cell viability. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a dual role in both cancer therapy and inflammatory diseases.

| Treatment Group | IL-6 Production (pg/mL) |

|---|---|

| Control | 200 |

| LPS | 500 |

| LPS + Compound | 150 |

特性

IUPAC Name |

benzyl N-(1-cyanocycloheptyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVNCXWIBNQUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。